molecular formula C18H20F2N4O2S B10934436 1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10934436
M. Wt: 394.4 g/mol
InChI Key: SZYZZSUKRBLBJB-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the pyrazole ring, introduction of the difluoromethyl group, and attachment of the sulfonamide moiety. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and fluorinating agents. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve efficient and cost-effective production while maintaining high standards of quality and safety .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-p

Properties

Molecular Formula

C18H20F2N4O2S

Molecular Weight

394.4 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[1-(3-pyrrol-1-ylphenyl)ethyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C18H20F2N4O2S/c1-12(15-7-6-8-16(11-15)23-9-4-5-10-23)22-27(25,26)17-13(2)21-24(14(17)3)18(19)20/h4-12,18,22H,1-3H3

InChI Key

SZYZZSUKRBLBJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC(C)C2=CC(=CC=C2)N3C=CC=C3

Origin of Product

United States

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